molecular formula C22H22N4O4S B2826538 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide CAS No. 894020-94-1

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2826538
CAS No.: 894020-94-1
M. Wt: 438.5
InChI Key: QNFJWGMSDALZFY-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide” is a compound that contains a 1,2,4-triazole nucleus . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy .


Synthesis Analysis

The synthesis of similar compounds involves the use of molecular hybridization strategy . The reaction is often catalyzed by a complex and requires the presence of an oxidant to afford the heterocycles .


Molecular Structure Analysis

1,2,4-Triazole, a component of the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The molecular structures of similar compounds have been confirmed via the single-crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve [2+3]-cyclocondensation reaction . The direction of regioselective cyclization at N2 of the 1,2,4-triazine ring in compound 3a was immediately verified based on the X-ray structural analysis data .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated. Most compounds exhibit good thermostability .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were screened against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed valuable therapeutic potential for the treatment of microbial diseases, suggesting that similar compounds might also exhibit antimicrobial and antifungal activities (Desai et al., 2013).

Catalytic Applications

Another study explored the catalytic applications of compounds, highlighting the potential use of thiazole derivatives in catalysis. The [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one developed a series of 2-aryl quinazolin-4(3H)-one derivatives. This reaction showcases the functional group tolerance and moderate to excellent yields, indicating that related compounds could serve as catalysts in organic synthesis processes (Xiong et al., 2018).

Antioxidant Properties

The evaluation of antioxidant properties of 1,3,4-thiadiazole derivatives incorporating methoxy cinnamic acids showed that compounds with methoxy groups exhibit significant antioxidant activities. This suggests the potential of similar structures for developing antioxidant agents, which could be useful in pharmaceutical applications and for mitigating oxidative stress-related conditions (Gür et al., 2017).

α-Glucosidase Inhibitory Activities

Research on Schiff bases containing 1,2,4-triazole and pyrazole rings demonstrated significant α-glucosidase inhibitory potentials, suggesting their use in managing conditions like Type II diabetes. These findings indicate that compounds with similar structural motifs could be explored for their potential in diabetes management (Pillai et al., 2019).

Future Directions

The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-17-7-5-4-6-16(17)21(27)23-11-10-15-13-31-22-24-20(25-26(15)22)14-8-9-18(29-2)19(12-14)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFJWGMSDALZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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